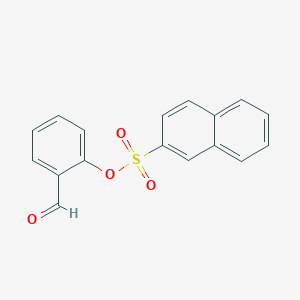
2-Formylphenyl naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylphenyl naphthalene-2-sulfonate is an organic compound with the molecular formula C17H12O4S and a molecular weight of 312.34 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonate moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl naphthalene-2-sulfonate typically involves the condensation of 2-naphthol with an aldehyde in the presence of a Lewis acid catalyst. Common catalysts used in this reaction include ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN) . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Formylphenyl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: 2-Carboxyphenyl naphthalene-2-sulfonate.
Reduction: 2-Hydroxymethylphenyl naphthalene-2-sulfonate.
Substitution: Various substituted phenyl naphthalene-2-sulfonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formylphenyl naphthalene-2-sulfonate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Formylphenyl naphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl naphthalene-2-sulfonate: Similar structure but lacks the formyl group, resulting in different reactivity and applications.
2-Naphthalenesulfonic acid: Contains a sulfonic acid group instead of a sulfonate ester, leading to different chemical properties and uses.
Uniqueness
2-Formylphenyl naphthalene-2-sulfonate is unique due to the presence of both a formyl group and a sulfonate group, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic chemistry and related fields.
Propiedades
IUPAC Name |
(2-formylphenyl) naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-12-15-7-3-4-8-17(15)21-22(19,20)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNRWSFOHARBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2434644.png)
![Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2434646.png)
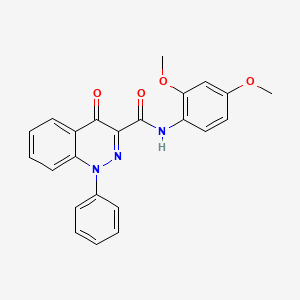
![2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone](/img/structure/B2434648.png)
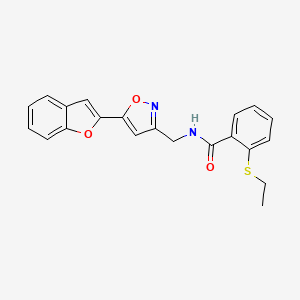
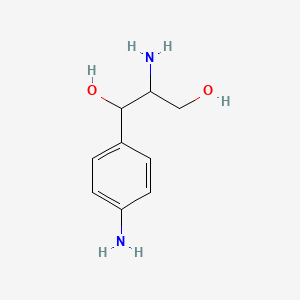
![1,3,9-trimethyl-8-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434652.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434654.png)
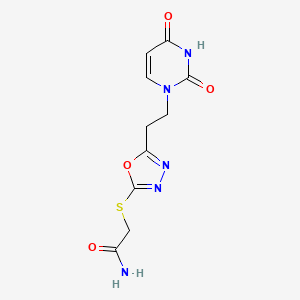
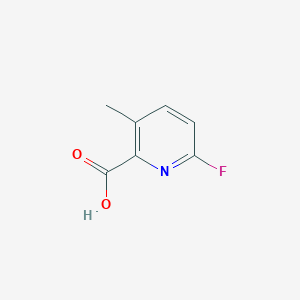
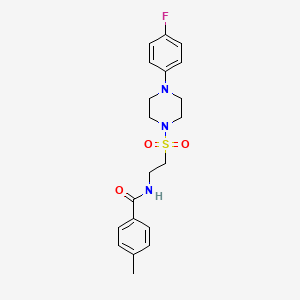
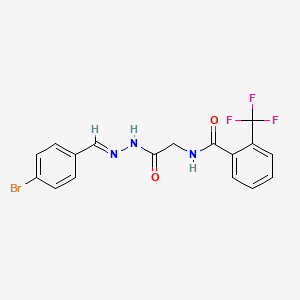
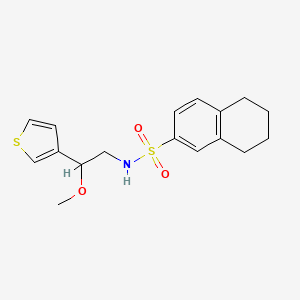
![3-({[1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2434663.png)
